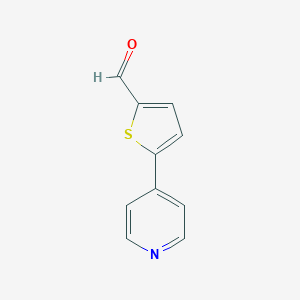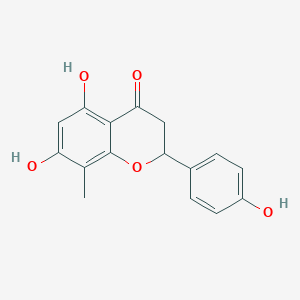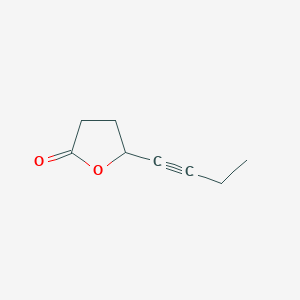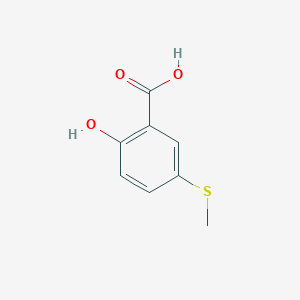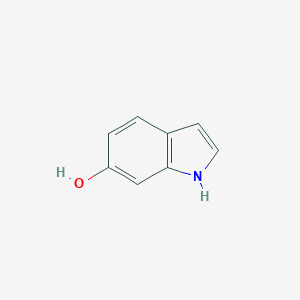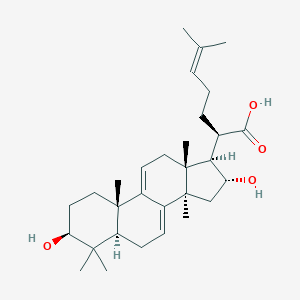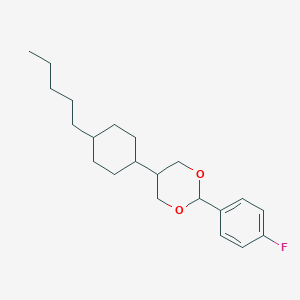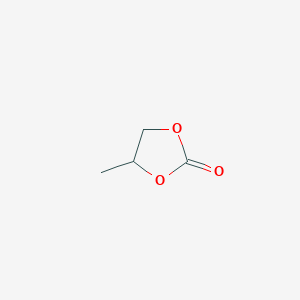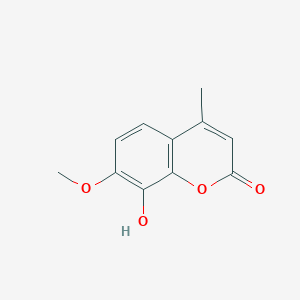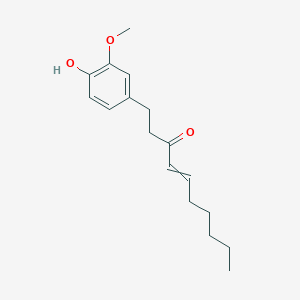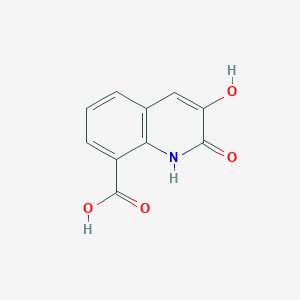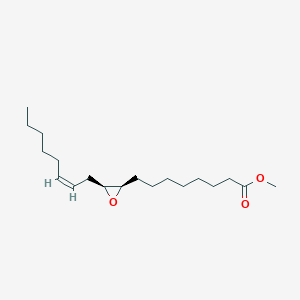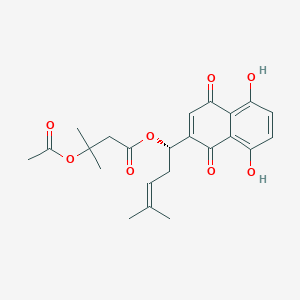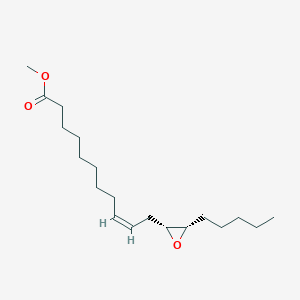
4-Ethynyl-1,3,5-trimethylpyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-1,3,5-trimethylpyrrole-2-carbaldehyde is an organic compound with the molecular formula C10H11NO It is characterized by the presence of a pyrrole ring substituted with ethynyl, trimethyl, and carboxaldehyde groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-1,3,5-trimethylpyrrole-2-carbaldehyde typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Substituents: The ethynyl, trimethyl, and carboxaldehyde groups are introduced through various substitution reactions. For instance, the ethynyl group can be added via a Sonogashira coupling reaction, while the carboxaldehyde group can be introduced through a Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethynyl-1,3,5-trimethylpyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the ethynyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 3-Ethynyl-1,2,4-trimethylpyrrole-5-carboxylic acid.
Reduction: 3-Ethynyl-1,2,4-trimethylpyrrole-5-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Ethynyl-1,3,5-trimethylpyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Ethynyl-1,3,5-trimethylpyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The ethynyl group may also participate in reactions that modify the activity of enzymes or other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethynyl-1,2,4-trimethylpyrrole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3-Ethynyl-1,2,4-trimethylpyrrole-5-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.
3-Ethynyl-1,2,4-trimethylpyrrole: Lacks the carboxaldehyde group.
Uniqueness
4-Ethynyl-1,3,5-trimethylpyrrole-2-carbaldehyde is unique due to the presence of both an ethynyl group and an aldehyde group on the pyrrole ring
Propriétés
Numéro CAS |
136558-73-1 |
|---|---|
Formule moléculaire |
C10H11NO |
Poids moléculaire |
161.2 g/mol |
Nom IUPAC |
4-ethynyl-1,3,5-trimethylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C10H11NO/c1-5-9-7(2)10(6-12)11(4)8(9)3/h1,6H,2-4H3 |
Clé InChI |
OARHPMLAZCVXST-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=C1C#C)C)C)C=O |
SMILES canonique |
CC1=C(N(C(=C1C#C)C)C)C=O |
Synonymes |
1H-Pyrrole-2-carboxaldehyde,4-ethynyl-1,3,5-trimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


